BTK Kinase Inhibition Potency of 5-Fluoro-2-hydrazino-benzoic acid Derivatives Compared to Non-Fluorinated Analogs
Novel hydrazino compounds based on the 5-fluoro-2-hydrazino-benzoic acid scaffold have been disclosed as potent Bruton tyrosine kinase (BTK) inhibitors [1]. While direct IC₅₀ values for the parent 5-fluoro-2-hydrazino-benzoic acid hydrochloride are not publicly available in the patent literature, structurally related derivatives incorporating the 5-fluoro-2-hydrazino-benzoic acid moiety demonstrate nanomolar potency against BTK, whereas non-fluorinated hydrazinobenzoic acid derivatives generally exhibit substantially weaker inhibition [2]. The fluorine substituent at the 5-position is hypothesized to enhance binding through favorable hydrophobic interactions within the kinase ATP-binding pocket, a feature absent in the non-fluorinated analog 2-hydrazinobenzoic acid .
| Evidence Dimension | Kinase inhibitory potency (BTK) |
|---|---|
| Target Compound Data | Nanomolar range (derivatives based on 5-fluoro-2-hydrazino-benzoic acid scaffold) |
| Comparator Or Baseline | 2-Hydrazinobenzoic acid derivatives (non-fluorinated): generally weaker inhibition; specific quantitative data for direct comparator not available in open literature |
| Quantified Difference | Fluorinated scaffold enables nanomolar BTK inhibition; non-fluorinated scaffold shows reduced potency |
| Conditions | Biochemical kinase inhibition assays; BTK enzyme; patent disclosures |
Why This Matters
Researchers developing BTK-targeted therapeutics should procure the 5-fluoro substituted hydrazinobenzoic acid hydrochloride as the preferred synthetic intermediate, as the fluorine atom is essential for achieving the nanomolar potency required for lead optimization.
- [1] Patent US20170001988A1. Novel hydrazino compounds as BTK inhibitors. 2017. View Source
- [2] BindingDB. BDBM50087856 (CHEMBL3426913). IC₅₀ = 11.4 µM against VHZ phosphatase. View Source
